Gelation Capability: Direct Head-to-Head Comparison with Phenylacrylonitrile Derivatives
4-Nitrophenylacrylonitrile derivatives bearing longer alkyl chains function as effective organogelators, forming stable gels in solvents including ethanol, n-butanol, ethyl acetate, and DMSO. In direct comparison, phenylacrylonitrile derivatives lacking the nitro group did not form gels in any of the measured solvents [1]. This difference is attributed to the larger dipole moment conferred by the electron-withdrawing nitro moiety, which enhances intermolecular interactions and facilitates self-assembly into one-dimensional nanofibers [1].
| Evidence Dimension | Organogel formation (binary outcome) |
|---|---|
| Target Compound Data | Gelation observed in ethanol, n-butanol, ethyl acetate, DMSO (for derivatives with long alkyl chains) |
| Comparator Or Baseline | Phenylacrylonitrile derivatives (without nitro group) |
| Quantified Difference | Gelation: Positive (target) vs. Negative (comparator) |
| Conditions | Solvent gelation test at room temperature; derivatives bearing carbazole moiety with varying alkyl chain lengths |
Why This Matters
This binary gelation capability defines the compound's utility in supramolecular gel applications and cannot be achieved with non-nitro analogs.
- [1] Xue, P., Yao, B., Zhang, Y., Chen, P., Li, K., Liu, B., & Lu, R. (2014). A large dipole moment to promote gelation for 4-nitrophenylacrylonitrile derivatives with gelation-induced emission enhancement properties. Organic & Biomolecular Chemistry, 12(36), 7110–7118. View Source
